molecular formula C6H14ClNO B1281053 4-(Dimethylamino)butan-2-one hydrochloride CAS No. 54493-24-2

4-(Dimethylamino)butan-2-one hydrochloride

Cat. No. B1281053
CAS RN: 54493-24-2
M. Wt: 151.63 g/mol
InChI Key: UTCFREZFQSHYLP-UHFFFAOYSA-N
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Description

The compound 4-(Dimethylamino)butan-2-one hydrochloride is a chemical of interest in various research studies due to its potential applications in medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The studies provided explore the synthesis, molecular structure, and chemical reactions of derivatives of this compound, as well as their biological activities.

Synthesis Analysis

In the synthesis of diastereoisomeric alcohols, 4-Dimethylamino-3-phenyl-2-butanone was reduced and then separated by fractional crystallization of the corresponding hydrochloride salts . Another study involved the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which showed promising antituberculosis activity . These syntheses are crucial for the development of new therapeutic agents.

Molecular Structure Analysis

The molecular structure of the diastereoisomeric alcohols derived from 4-Dimethylamino-3-phenyl-2-butanone was elucidated using PMR spectroscopy, and the assignments were confirmed by mass spectral data . This structural analysis is essential for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, 4-(N, N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles reacted with ethyl chloroformate to yield indolizinium and quinolizinium salts through a cyclization-N-dealkylation process . These reactions highlight the versatility of the 4-(Dimethylamino)butan-2-one scaffold in organic synthesis.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-(Dimethylamino)butan-2-one hydrochloride, the studies do imply that the compound and its derivatives have significant solubility in organic solvents, which is inferred from their ability to undergo reactions such as reduction and cyclization . The antimicrobial and antituberculosis activities of the synthesized compounds also suggest that the derivatives of 4-(Dimethylamino)butan-2-one hydrochloride have specific physicochemical properties that enable them to interact with biological systems .

Scientific Research Applications

  • Summary of the Application : The compound is used in the study of anticorrosive effects on 316 stainless steel in HCl medium . This research is crucial in industries where stainless steel is exposed to corrosive environments, such as the food-processing and pharmaceutical industries .
  • Methods of Application : The inhibiting potentials of three Schiff bases derived from 4-(dimethylamino)benzaldehyde were evaluated using weight-loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods at different inhibitor concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C) .
  • Results or Outcomes : One of the derivatives displayed a maximum inhibiting performance of 94.21% at 500 ppm at 30°C. The inhibitors showed inhibition efficiencies of 85.38% and 85.23% under similar conditions . The enthalpies of activation for the inhibitors were 22.85, 36.23, and 50.86 kJ/mol, respectively, for 500 ppm solutions suggesting endothermic nature of the process .

Safety And Hazards

4-(Dimethylamino)butan-2-one hydrochloride can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can cause irritation, sensitization, and corrosion on the skin and eyes. More detailed safety data and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

4-(dimethylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFREZFQSHYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)butan-2-one hydrochloride

CAS RN

54493-24-2
Record name 4-(dimethylamino)butan-2-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.